4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one
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Overview
Description
4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetylacetylene under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Uniqueness
4,4,4-Trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
89965-73-1 |
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Molecular Formula |
C11H7F3O2 |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-methoxyphenyl)but-2-yn-1-one |
InChI |
InChI=1S/C11H7F3O2/c1-16-9-4-2-8(3-5-9)10(15)6-7-11(12,13)14/h2-5H,1H3 |
InChI Key |
UBWVDXHDFFHXCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#CC(F)(F)F |
Origin of Product |
United States |
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